Tert-Butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate is a complex organic compound notable for its unique bicyclic structure, which incorporates nitrogen and oxygen atoms. This compound has the molecular formula and a molecular weight of approximately 227.26 g/mol. It is classified under beta-lactams, a category of compounds that are significant in medicinal chemistry due to their structural characteristics and biological activities.
The synthesis of tert-Butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate typically involves multiple steps, including:
In industrial applications, both batch and continuous flow processes may be employed to optimize efficiency and cost-effectiveness in large-scale production.
The molecular structure of tert-Butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate can be represented with the following key structural features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 227.26 g/mol |
InChI | InChI=1S/C11H17NO4/c1-11... |
SMILES | CC(C)(C)OC(=O)N1CCC2C(C1)OC2=O |
The structural complexity allows for various modifications that can lead to derivatives with specific biological activities .
Tert-butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate can participate in several chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize novel derivatives .
The mechanism of action for tert-butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate involves its interaction with specific biological targets, such as enzymes or receptors:
Research into its pharmacological properties suggests it has potential therapeutic applications, although detailed studies are necessary to elucidate its full mechanism of action.
The physical and chemical properties of tert-butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate include:
Property | Value |
---|---|
Appearance | Colorless solid |
Solubility | Soluble in chloroform and dimethyl sulfoxide |
Melting Point | Not determined |
Boiling Point | Not determined |
These properties are significant for understanding how the compound behaves under various conditions and its suitability for different applications in research and industry .
Tert-butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate has several applications in scientific research:
CAS No.: 15302-16-6
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2